![molecular formula C18H17N3O B11547236 2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B11547236.png)
2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide
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Overview
Description
2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide is a compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antitubercular activities . This compound, in particular, features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-methylbenzohydrazide under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and antitubercular activities.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, it may interact with DNA and RNA, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide: Similar structure but with a nitrophenyl group instead of an indole moiety.
2-methyl-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide: Similar structure but with a methylphenyl group instead of an indole moiety.
Uniqueness
The uniqueness of 2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide lies in its indole moiety, which imparts significant biological activity. Indole derivatives are known for their diverse biological properties, making this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C18H17N3O |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H17N3O/c1-12-7-3-4-8-14(12)18(22)21-19-11-16-13(2)20-17-10-6-5-9-15(16)17/h3-11,20H,1-2H3,(H,21,22)/b19-11+ |
InChI Key |
OTSXMPWDHMRHSX-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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